molecular formula C15H16BrNO2S2 B2593484 4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide CAS No. 1797971-38-0

4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2593484
CAS No.: 1797971-38-0
M. Wt: 386.32
InChI Key: BOFFOTZKERNQJV-UHFFFAOYSA-N
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Description

4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is a synthetic brominated compound featuring a thiophene carboxamide core. This structure is part of a broader class of thiophene derivatives known for their significant potential in scientific research, particularly in medicinal chemistry and drug discovery. The molecular structure of this compound combines a 4-bromothiophene ring, a carboxamide linker, and a tetrahydropyran (oxane) ring substituted with a thiophene group. This unique architecture, incorporating multiple heterocyclic systems, makes it a valuable intermediate for chemical synthesis. The presence of the bromine atom on the thiophene ring is a key synthetic handle, as it can undergo further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create a diverse array of more complex molecules for structure-activity relationship (SAR) studies . While specific biological data for this exact compound is not available in the current literature, research on closely related N -(thiophen-2-ylmethyl)thiophene-2-carboxamide analogs indicates that this class of compounds is of high interest for antibacterial applications. Studies have shown that similar compounds exhibit promising activity against resistant bacterial strains, such as extended-spectrum β-lactamase (ESBL)-producing E. coli , and demonstrate strong binding interactions with bacterial target proteins in molecular docking studies . Other thiophene-carboxamide derivatives have also been investigated for anti-inflammatory and antinociceptive effects, suggesting a wider range of potential pharmacological applications . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S2/c16-11-8-12(21-9-11)14(18)17-10-15(3-5-19-6-4-15)13-2-1-7-20-13/h1-2,7-9H,3-6,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFFOTZKERNQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring system can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Intermolecular Interactions in Brominated Thiophene Derivatives

Compound Name Dominant Interactions Biological Implications
O-methyl-N-4-bromophenyl thiocarbamate N–H···S(thione) hydrogen bonds, Br···π Enhanced crystal stability
Target Compound (Hypothesized) Potential Br···π, S···π interactions‡ May influence solubility and binding
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Not reported Antimycobacterial activity

‡Based on structural analogs in .

Key Observations:

  • Hydrogen-bonding networks (e.g., N–H···S in ) are critical for stabilizing supramolecular architectures, which could be relevant for drug formulation.

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Biological Activity Mechanism/Application
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Antibacterial Targets Gram-positive pathogens
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Antimycobacterial Inhibits Mycobacterium tuberculosis
Nitrothiophene carboxamides Narrow-spectrum antibacterial Disrupts bacterial membrane potential
Rivaroxaban analogs Factor Xa inhibition Anticoagulant therapy

Key Observations:

  • Bromine and thiophene moieties are associated with antimicrobial activity across analogs .
  • The target compound’s oxane ring may enhance bioavailability compared to simpler alkyl/aryl substituents, as seen in piperazine-linked analogs ( ).

Biological Activity

The compound 4-bromo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14BrN3O2SC_{14}H_{14}BrN_{3}O_{2}S, with a molecular weight of approximately 356.25 g/mol. The structure features a brominated thiophene ring, an oxan moiety, and a carboxamide functional group, which may contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring is often associated with enhanced activity against various pathogens.
  • Anticancer Properties : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Similar derivatives have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Compounds with bromine substituents have been noted for their ability to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes.

Study 1: Antimicrobial Activity

A study conducted on structurally related thiophene derivatives demonstrated significant antimicrobial activity against gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 5 µg/mL. The mechanism was proposed to involve disruption of bacterial cell membranes.

Study 2: Anticancer Efficacy

In vitro assays revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent anticancer activity.

Study 3: Pharmacokinetic Profile

A pharmacokinetic study using human serum albumin (HSA) binding assays showed that the compound interacts moderately with HSA, suggesting potential for systemic circulation. Binding studies indicated a binding constant of 106M110^6M^{-1}, which is significant for therapeutic applications.

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₄BrN₃O₂S
Molecular Weight356.25 g/mol
Antimicrobial MIC0.5 - 5 µg/mL
Cancer Cell IC50Low micromolar range
HSA Binding Constant106M110^6M^{-1}

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